molecular formula C19H15Cl2N3O2S2 B1676661 RNA Polymerase III Inhibitor CAS No. 577784-91-9

RNA Polymerase III Inhibitor

Cat. No. B1676661
CAS RN: 577784-91-9
M. Wt: 452.4 g/mol
InChI Key: BVBDTTLISMIOJY-UHFFFAOYSA-N
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Scientific Research Applications

ML-60218 has a wide range of scientific research applications:

Mechanism of Action

ML-60218 exerts its effects by specifically inhibiting RNA polymerase III. It binds to the enzyme and prevents the transcription of small non-coding RNAs, which are essential for various cellular processes. This inhibition leads to the disruption of viroplasms and hampers the formation of new viral particles . The molecular targets of ML-60218 include the largest subunit of RNA polymerase III, Rpo31p, and other components of the transcription machinery .

Safety and Hazards

RNA Polymerase III Inhibitor is considered toxic and potentially carcinogenic or teratogenic . It should be handled with care, protected from light, and stored at a temperature between 2-8°C . It’s also recommended to freeze the substance for long-term storage .

Future Directions

RNA Polymerase III Inhibitor and its effects on RNA Polymerase III are still being studied. There is potential for its use in the treatment of various diseases, including cancer . Additionally, the role of RNA Polymerase III in the regulation of cell growth and the cell cycle is a topic of ongoing research . Further studies are needed to fully understand the potential applications and implications of this compound.

Preparation Methods

The synthesis of ML-60218 involves multiple steps, starting with the preparation of the core structure, which includes a benzo[b]thiophene moiety. The synthetic route typically involves:

Industrial production methods for ML-60218 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ML-60218 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

properties

IUPAC Name

2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBDTTLISMIOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384980
Record name RNA Polymerase III Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

577784-91-9
Record name RNA Polymerase III Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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